
3'-Deoxy-N6-octanoyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-N6-octanoyladenosine is a modified nucleoside, which is a derivative of adenosine. This compound is characterized by the absence of a hydroxyl group at the 3’ position and the presence of an octanoyl group at the N6 position. These modifications can significantly alter the biological and chemical properties of the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N6-octanoyladenosine typically involves multiple steps, starting from adenosine. The first step is the protection of the hydroxyl groups on the ribose moiety, followed by the selective deoxygenation at the 3’ position. The final step involves the acylation of the N6 position with an octanoyl group. The reaction conditions often include the use of protecting groups, selective deoxygenation reagents, and acylation agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 3’-Deoxy-N6-octanoyladenosine may involve similar synthetic routes but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The purification process often involves chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-N6-octanoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The octanoyl group at the N6 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acylation agents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated nucleosides.
Applications De Recherche Scientifique
3’-Deoxy-N6-octanoyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-N6-octanoyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of the hydroxyl group at the 3’ position and the presence of the octanoyl group at the N6 position can influence its binding affinity and specificity. These modifications can alter the compound’s ability to participate in biochemical pathways, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 3’ position and no acyl group at the N6 position.
3’-Deoxyadenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but lacks the octanoyl group at the N6 position.
N6-Octanoyladenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but retains the hydroxyl group at the 3’ position.
Uniqueness
3’-Deoxy-N6-octanoyladenosine is unique due to the combination of modifications at both the 3’ and N6 positions. This dual modification can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H27N5O4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1 |
Clé InChI |
QCOORYDEEUDEJJ-VEVIJQCQSA-N |
SMILES isomérique |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
SMILES canonique |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)

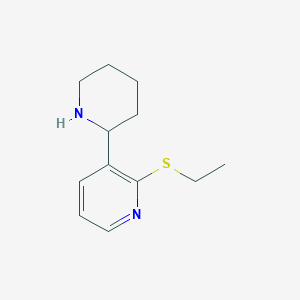
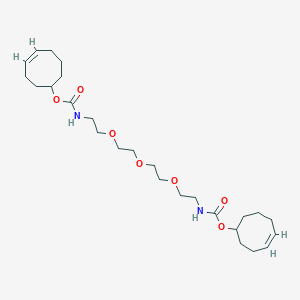

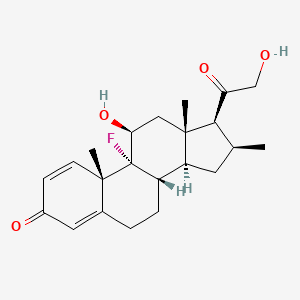
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)


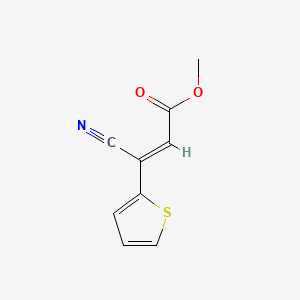

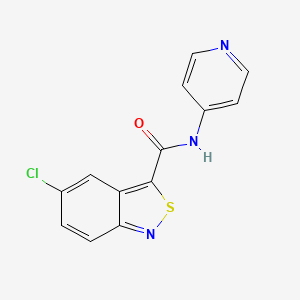
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
